
.-Amyloid (1-24)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
.-Amyloid (1-24) is a useful research compound. Its molecular formula is C130H183N35O40 and its molecular weight is 2876.1. The purity is usually 95%.
BenchChem offers high-quality .-Amyloid (1-24) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about .-Amyloid (1-24) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Introduction to Amyloid Beta (Aβ) and Its Applications
Amyloid beta (Aβ) peptides, particularly the fragment Aβ(1-24), play a crucial role in the pathogenesis of Alzheimer’s Disease (AD). This compound is part of a larger family of Aβ peptides, which are derived from the amyloid precursor protein (APP) through sequential cleavages by beta- and gamma-secretases. Aβ(1-24) has garnered attention for its potential implications in both the progression of AD and therapeutic strategies aimed at mitigating its effects.
Pathophysiological Significance
Aβ peptides, especially the longer forms like Aβ(1-42), are known to aggregate and form plaques in the brains of AD patients. However, shorter fragments, including Aβ(1-24), have been implicated in various neurobiological processes:
- Neurotoxicity : While Aβ(1-42) is primarily associated with neurotoxicity, studies indicate that Aβ(1-24) can also impair clearance mechanisms for other Aβ species, potentially exacerbating toxicity by promoting aggregation of longer forms .
- Oxidative Stress : Research suggests that Aβ(1-24) contributes to oxidative stress within neurons, which is a significant factor in neuronal damage observed in AD .
Diagnostic Applications
Aβ peptides serve as biomarkers for AD. The presence and levels of various Aβ forms, including Aβ(1-24), can be measured through cerebrospinal fluid (CSF) analysis and imaging techniques such as PET scans. These biomarkers are critical for early diagnosis and monitoring disease progression.
Therapeutic Strategies
Despite challenges in developing effective therapies targeting Aβ, recent advancements have focused on several strategies:
- Monoclonal Antibodies : Drugs like aducanumab and lecanemab target aggregated forms of Aβ to reduce plaque burden. The role of shorter peptides like Aβ(1-24) in these therapies is being explored to understand their potential as modulators or targets themselves .
- BACE Inhibitors : Compounds that inhibit β-site APP cleaving enzyme 1 (BACE1), which is crucial for generating Aβ, are under investigation. Understanding how Aβ(1-24) interacts with these pathways could lead to more effective treatments .
Case Studies
Several studies highlight the relevance of Aβ(1-24) in both basic research and clinical settings:
- Transgenic Mouse Models : Research using transgenic mice has demonstrated that manipulating the levels of various Aβ peptides can influence cognitive outcomes and amyloid pathology. For instance, studies indicated that reducing levels of soluble oligomeric forms of Aβ could improve cognitive function .
Study | Findings |
---|---|
Study 1 | Reduced neurofibrillary tangles correlated with decreased levels of soluble Aβ oligomers. |
Study 2 | Administration of BACE inhibitors showed promise in reducing overall amyloid burden. |
Challenges and Future Directions
While there is a growing body of evidence supporting the role of Aβ(1-24) in AD pathology, several challenges remain:
- Complexity of Amyloid Pathology : The interaction between different forms of Aβ complicates therapeutic development. Understanding how fragments like Aβ(1-24) influence larger aggregates is crucial.
- Clinical Trial Failures : Many trials targeting amyloid have failed to demonstrate efficacy, raising questions about the amyloid cascade hypothesis itself. Continued research into the role of various peptide fragments is necessary to refine therapeutic approaches .
Eigenschaften
Molekularformel |
C130H183N35O40 |
---|---|
Molekulargewicht |
2876.1 |
Sequenz |
DAEFRHDSGYEVHHQKLVFFAEDV |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.